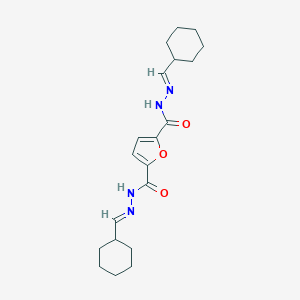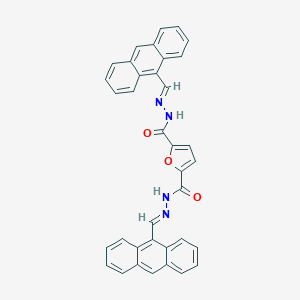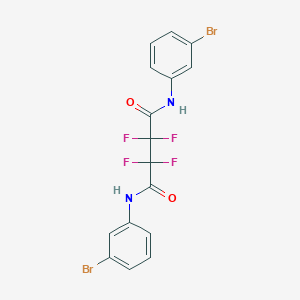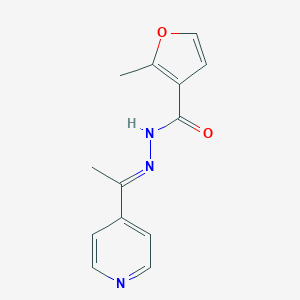![molecular formula C16H12N4O5 B449329 N',N'-BIS[(E)-1-(2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE](/img/structure/B449329.png)
N',N'-BIS[(E)-1-(2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide is an organic compound characterized by the presence of furan rings and hydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide typically involves the condensation reaction between 2-furylmethylene and 2,5-furandicarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furylmethylene derivatives.
Reduction: Reduction reactions can convert the hydrazide groups into amine groups.
Substitution: The furan rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Furylmethylene derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted furylmethylene derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. The furan rings and hydrazide groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~2~,N’~5~-bis(2-furylmethylene)-2,5-pyridinedicarbohydrazide
- N’~2~,N’~5~-bis(2-furylmethylene)-2,5-thiophenedicarbohydrazide
Uniqueness
N’~2~,N’~5~-bis(2-furylmethylene)-2,5-furandicarbohydrazide is unique due to the presence of furan rings, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Propriétés
Formule moléculaire |
C16H12N4O5 |
|---|---|
Poids moléculaire |
340.29g/mol |
Nom IUPAC |
2-N,5-N-bis[(E)-furan-2-ylmethylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C16H12N4O5/c21-15(19-17-9-11-3-1-7-23-11)13-5-6-14(25-13)16(22)20-18-10-12-4-2-8-24-12/h1-10H,(H,19,21)(H,20,22)/b17-9+,18-10+ |
Clé InChI |
VLIVNEKBOTWJJM-BEQMOXJMSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CO3 |
SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CO3 |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B449246.png)

![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B449249.png)
![N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449252.png)
![4-chloro-N-[4-(N-{2-nitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B449253.png)
![N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B449255.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)butanohydrazide](/img/structure/B449260.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]nonanohydrazide](/img/structure/B449261.png)
![2-({5-[(4-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[1-(4-methylphenyl)ethylidene]propanohydrazide](/img/structure/B449262.png)
![2-(3-bromoanilino)-N'-{2-[(4-bromobenzyl)oxy]benzylidene}butanohydrazide](/img/structure/B449263.png)



![ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE](/img/structure/B449269.png)
